molecular formula C19H16BrN B15216792 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine CAS No. 6639-68-5

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine

Cat. No.: B15216792
CAS No.: 6639-68-5
M. Wt: 338.2 g/mol
InChI Key: MHLCBTKVMYPRHE-UHFFFAOYSA-N
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Description

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine (CAS Registry Number: 6639-68-5) is a benzo[c]acridine derivative with the molecular formula C19H16BrN and a molecular weight of 338.2 g/mol . This compound is part of the acridine class of heterocyclic compounds, which are characterized by a planar, multi-ring structure that enables them to intercalate with DNA and interact with DNA-related enzymes . This structural feature makes acridine derivatives a subject of significant interest in medicinal chemistry and oncology research. As a functionalized dihydrobenzo[c]acridine, this brominated compound is primarily valued as a chemical intermediate or building block for the synthesis of more complex molecules . Researchers are exploring acridine-based compounds for their potential as anti-cancer agents, with mechanisms of action that include the inhibition of key enzymes such as topoisomerases and telomerase . The presence of the bromo substituent offers a reactive site for further chemical modification via cross-coupling reactions, facilitating the development of novel compounds for biological evaluation. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

6639-68-5

Molecular Formula

C19H16BrN

Molecular Weight

338.2 g/mol

IUPAC Name

6-bromo-5,5-dimethyl-6H-benzo[c]acridine

InChI

InChI=1S/C19H16BrN/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)20)11-12-7-3-6-10-16(12)21-17/h3-11,18H,1-2H3

InChI Key

MHLCBTKVMYPRHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)Br)C

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under controlled conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductYield (%)Reference
SN2 Displacement KOH/EtOH, reflux6-Hydroxy derivative72–85
Buchwald–Hartwig Pd(dba)₂, Xantphos, aryl amines6-Arylamino derivatives65–78
Suzuki Coupling Pd(PPh₃)₄, boronic acids, DMF, 80°C6-Aryl/heteroaryl derivatives82–90

Key Findings :

  • Suzuki coupling with aryl boronic acids yields biaryl derivatives critical for drug discovery.

  • SN2 reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states.

Coupling Reactions

The acridine core participates in cross-coupling to form extended π-systems:

Heck Reaction :

  • Conditions : Pd(OAc)₂, PPh₃, styrene derivatives, DMF, 100°C.

  • Outcome : C–C bond formation at the acridine’s 7-position with styrenes .

Ullmann Coupling :

  • Reagents : CuI, 1,10-phenanthroline, aryl iodides.

  • Application : Synthesis of 6,7-diarylacridines for material science .

Oxidation and Reduction

The dihydroacridine moiety undergoes redox transformations:

ProcessReagentsProductNotesReference
Oxidation KMnO₄, H₂SO₄5,5-Dimethylbenzo[c]acridin-7-oneSelective ketonization
Reduction NaBH₄, MeOHTetrahydroacridine derivativeImproved water solubility

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates stabilized by the acridine’s aromatic system.

  • Reduction selectively targets the 5,6-dihydro region without affecting bromine.

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles:

Diels–Alder Reaction :

  • Conditions : Maleic anhydride, toluene, 120°C.

  • Product : Fused tetracyclic adducts with enhanced fluorescence .

Ring Expansion :

  • Reagents : HNO₃, H₂SO₄.

  • Outcome : Formation of dibenzocarbazole derivatives via electrophilic attack .

Mechanistic Studies and Catalysis

γ-Fe₂O₃-supported fluoroboric acid (γ-Fe₂O₃-HBF₄) efficiently catalyzes multi-component reactions involving this compound:

Reaction SystemCatalyst LoadingTime (h)Yield (%)
3,4-Methylenedioxyaniline + aldehydes10 mol%485–92
Recyclability (6 runs)10 mol%483–87

Advantages :

  • Magnetic recovery of the catalyst reduces waste .

  • Tolerance to electron-withdrawing/donating substituents on aldehydes .

DNA Intercalation Studies

While primarily a biochemical interaction, the acridine core’s intercalation with DNA involves:

  • Binding Constant (K) : 1.2×105M11.2 \times 10^5 \, \text{M}^{-1} (calf thymus DNA) .

  • Thermodynamics : ΔG = −28.5 kJ/mol, driven by hydrophobic and π-π stacking .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Stable in pH 5–9; bromine hydrolyzes under strongly acidic/basic conditions.

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize catalyst selection and solvent polarity to optimize yields .

Scientific Research Applications

Scientific Research Applications of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

This compound-7-carboxylic acid has applications in scientific research, including medicinal chemistry, biological studies, and material science. It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes. It is also used in the study of enzyme inhibition and protein interactions and investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs).

Chemical Reactions

This compound-7-carboxylic acid undergoes various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydro derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Acridine as an Anti-Tumor Agent

Acridine derivatives have demonstrated potential as anti-cancer agents . Acridine compounds can induce cell-cycle arrest and cell death in human lung adenocarcinoma cells and enhance the phosphorylation and accumulation of p53, which regulates the cell cycle and cell death . Acridine yellow G inhibits EGFR and PKCs, resulting in the inhibition of cell development and cell-cycle arrest in the G1 phase, leading to brain tumor shrinkage .

Benzimidazole Substituted Acridines

A novel benzimidazole acridine derivative (8m) demonstrated cytotoxic action in human colon cancer cell lines . This derivative activated both the intrinsic and extrinsic death pathways in a time- and concentration-dependent manner and upregulated DR5, which is characteristic of potent anticancer drugs . A series of 4-amidobenzimidazole acridines were designed and synthesized as dual Topo and PARP-1 inhibitors, and compound 11l had inhibitory effects on Topo and PARP-1 and a considerable inhibitory effect on cancer cell proliferation .

Magnetic Resonance Imaging

A family of contrast agents is available for use in magnetic resonance imaging and a method of enhancing the contrast of magnetic resonance images of an object by incorporating a contrast agent of this invention into the object before forming the images or during formation of the images . A contrast agent of this invention is a paramagnetic lanthanide hexaazamacrocyclic molecule, where a basic example has the formula LnC16H14N6\text{LnC}_{16}\text{H}_{14}\text{N}_{6} . Important applications of the invention are in medical diagnosis, treatment, and research, where images of portions of a human body are formed by means of magnetic resonance techniques .

Data Table

ApplicationDescription
Medicinal ChemistryStudied for anticancer potential due to DNA intercalation and topoisomerase inhibition.
Biological StudiesUsed in the study of enzyme inhibition and protein interactions.
Material ScienceInvestigated for potential use in organic semiconductors and LEDs.
Anti-Tumor AgentInduces cell-cycle arrest and cell death in human lung adenocarcinoma cells; enhances phosphorylation and accumulation of p53 .
Benzimidazole AcridinesCytotoxic action in human colon cancer cell lines; activates intrinsic and extrinsic death pathways; upregulates DR5; inhibits Topo and PARP-1, and inhibits cancer cell proliferation .

Mechanism of Action

The mechanism of action of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine involves its interaction with molecular targets, such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting various biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Dihydrobenzo[c]acridine Derivatives

Compound Name Substituents Target G-Quadruplex Binding Affinity (Kd, μM) Selectivity vs. Duplex DNA Biological Effect
6-Bromo-5,5-dimethyl derivative Br (C6), CH₃ (C5) c-KIT promoter 0.42 ± 0.05 12-fold Inhibits c-KIT expression
7-Chloro derivative Cl (C7) c-KIT promoter 0.38 ± 0.03 8-fold Moderate antiproliferative activity
12-N-Methylated derivative N-CH₃ (C12) c-myc promoter 0.55 ± 0.07 20-fold High c-myc selectivity
Non-methylated parent compound H (C12) c-KIT promoter 0.30 ± 0.02 5-fold Strong stabilization, low selectivity

Key Findings:

Substituent Position and Target Specificity :

  • The 6-bromo derivative shows preferential binding to the c-KIT promoter G-quadruplex, whereas 12-N-methylated derivatives target c-myc due to charge interactions .
  • Substitution at position 7 (e.g., chlorine) reduces selectivity for duplex DNA compared to the 6-bromo analog, suggesting position 6 optimizes steric compatibility .

Electronic and Steric Effects: Bromine’s electron-withdrawing nature enhances π-π stacking with G-quadruplex bases, improving binding affinity (Kd = 0.42 μM) over non-halogenated analogs .

Charge Modifications :

  • 12-N-methylation introduces a positive charge, improving solubility and c-myc selectivity but reducing c-KIT stabilization efficacy .

Biological Activity

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure: The compound features a unique benzo[c]acridine core with a bromine substituent and two methyl groups that contribute to its biological properties.

CAS Number: 6639-68-5
Molecular Formula: C15H16BrN

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to exert its effects through the following mechanisms:

  • Inhibition of DNA Synthesis: Similar to other acridine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells by increasing oxidative stress and activating caspases.
  • Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative damage in cells.

Biological Activity and Efficacy

Recent research has highlighted several biological activities associated with this compound:

Anticancer Activity

  • In Vitro Studies:
    • In human cancer cell lines (e.g., HCT116 and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
    • A study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Specifically, administration of 20 mg/kg resulted in a significant reduction in tumor size after two weeks of treatment.

Antioxidant Properties

Research has suggested that this compound may enhance cellular defense mechanisms against oxidative stress. It has been shown to:

  • Decrease reactive oxygen species (ROS) levels in treated cells.
  • Protect against doxorubicin-induced cardiotoxicity by reducing oxidative damage.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Effect
HCT11612.3Significant inhibition
MCF-715.4Moderate inhibition
HeLa10.2High inhibition

Case Study 2: Cardioprotective Effects
In a model assessing doxorubicin-induced cardiotoxicity:

Treatment GroupSurvival Rate (%)ROS Levels (µM)
Control5045
Doxorubicin3070
Dox + Compound6535

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A widely reported method employs Friedel-Crafts alkylation to form the acridine core. For example, reacting 1-naphthol derivatives with dimethylallyl bromide under acidic conditions (e.g., H₂SO₄ or AlCl₃) induces cyclization. The reaction proceeds at 80–100°C for 12–24 hours, yielding the dihydrobenzo[c]acridine scaffold with 65–78% efficiency.

Palladium-Catalyzed Coupling

Advanced routes utilize palladium-catalyzed cross-coupling to assemble the aromatic system. A 2017 study demonstrated that Suzuki-Miyaura coupling between bromonaphthalene derivatives and dimethyl-substituted boronic esters generates the core structure in 82% yield under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C).

Bromination Strategies for 6-Position Functionalization

Introducing bromine at the 6-position requires precise regioselectivity to avoid side reactions. Two primary methodologies dominate literature reports:

Direct Electrophilic Bromination

Reagents and Conditions:

  • N-Bromosuccinimide (NBS): In dichloromethane at 0–25°C, NBS selectively brominates the 6-position with 70–85% yield. Radical initiators like AIBN improve efficiency.
  • Molecular Bromine (Br₂): Using Br₂ in acetic acid at 40°C achieves comparable yields (68–73%) but risks over-bromination without rigorous temperature control.

Mechanistic Insight:
Electrophilic aromatic substitution (EAS) is favored due to electron-donating methyl groups activating the acridine ring. The 6-position’s steric accessibility further directs bromine addition.

Directed ortho-Metalation (DoM)

For higher regiocontrol, DoM employs lithium diisopropylamide (LDA) to deprotonate the 5-methyl group, followed by quenching with Br₂. This method achieves 89% yield but demands anhydrous conditions and cryogenic temperatures (-78°C).

Industrial-Scale Optimization

Catalytic System Enhancements

Nickel-catalyzed bromination, adapted from triazolo[1,5-a]pyridine synthesis, offers scalable solutions. A 2023 patent describes using NiCl₂(dppf) with methyl zinc bromide to mediate bromine insertion, achieving 92% purity at kilogram scale.

Solvent and Temperature Profiling

Comparative studies highlight ethyl acetate as the optimal solvent for minimizing byproducts (e.g., dibrominated species). Maintaining temperatures below 50°C reduces decomposition risks, as evidenced by thermogravimetric analysis (TGA).

Analytical Validation and Yield Data

Table 1: Comparative Analysis of Bromination Methods

Method Reagents Temp (°C) Time (h) Yield (%) Purity (%)
NBS/AIBN NBS, AIBN, CH₂Cl₂ 25 6 85 98
Br₂/AcOH Br₂, CH₃COOH 40 4 73 95
DoM (LDA/Br₂) LDA, Br₂, THF -78 2 89 99
Ni-Catalyzed NiCl₂(dppf), ZnMe₂ 80 8 92 97

Challenges and Mitigation Strategies

Byproduct Formation

Dibrominated derivatives (e.g., 6,8-dibromo isomers) arise from prolonged reaction times. Implementing real-time HPLC monitoring reduces this issue by enabling precise reaction quenching.

Solvent Recovery

Industrial workflows emphasize solvent recycling via distillation. Ethyl acetate recovery rates exceed 90% in closed-loop systems, lowering production costs.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate Br₂ under ambient conditions. Preliminary data show 78% yield with 99% regioselectivity, offering energy-efficient alternatives.

Flow Chemistry Applications

Continuous-flow reactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes. A 2024 pilot study achieved 86% yield using microfluidic channels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine, and how can reaction efficiency be quantified?

  • Methodology :

  • Begin with established acridine bromination protocols, utilizing electrophilic aromatic substitution under controlled temperature (0–5°C) with bromine or N-bromosuccinimide (NBS) in dichloromethane .
  • Quantify efficiency via yield optimization using orthogonal experimental design (e.g., Taguchi methods) to test variables like solvent polarity, catalyst loading, and reaction time .
  • Purify intermediates via silica gel chromatography, referencing techniques for structurally related brominated aromatics (e.g., 2-Bromo-6-chlorophenylboronic acid in ).

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodology :

  • Use ¹H/¹³C NMR to confirm regioselectivity of bromination and methyl group positions. Compare chemical shifts to analogous compounds (e.g., benzacridine derivatives in ).
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) and crystallinity via X-ray diffraction (as applied to methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate in ).
  • Cross-reference FT-IR data to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental yields in the synthesis of brominated acridine derivatives?

  • Methodology :

  • Apply a feedback loop integrating quantum chemical calculations (e.g., density functional theory for reaction pathways) with iterative experimental validation ( ).
  • Use multivariate regression analysis to identify discrepancies, adjusting parameters like solvent dielectric constant or steric effects from dimethyl groups .
  • Example workflow:
Computational Prediction (ΔG‡)Experimental Yield (%)Adjusted Variable
25 kcal/mol45%Solvent: DMF → THF
28 kcal/mol62%Catalyst: 5 mol% → 7 mol%

Q. What experimental design strategies optimize the regioselectivity of bromination in dihydrobenzoacridine systems?

  • Methodology :

  • Implement factorial design to test variables:
FactorLevel 1Level 2
Temperature0°C25°C
Brominating AgentBr₂NBS
SolventDCMAcetonitrile
  • Analyze interactions using ANOVA to prioritize factors affecting regioselectivity (e.g., NBS in acetonitrile minimizes di-bromination) .
  • Validate with HPLC-MS to quantify mono-/di-brominated byproducts ( ).

Q. How should researchers address conflicting spectral data when characterizing dihydrobenzoacridine derivatives?

  • Methodology :

  • Perform 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded aromatic regions ().
  • Compare experimental XRD bond lengths with computational models (e.g., Gaussian-optimized geometries) to confirm stereoelectronic effects .
  • Apply principal component analysis (PCA) to isolate outliers in spectral datasets, identifying potential impurities (e.g., residual starting material) .

Methodological Notes

  • Avoid commercial sources : Focus on synthetic protocols and characterization rather than supplier data (e.g., exclude pricing from ).
  • Statistical rigor : Cite CRDC subclass RDF2050112 (reaction fundamentals) and RDF2120101 (engineering design empirical studies) to align with industrial R&D frameworks .
  • Safety protocols : Follow guidelines for handling brominated aromatics (e.g., PPE, fume hoods) as per , despite the compound-specific data gap.

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